molecular formula C12H19N B6204199 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine CAS No. 854181-05-8

2,2-dimethyl-1-(4-methylphenyl)propan-1-amine

Cat. No.: B6204199
CAS No.: 854181-05-8
M. Wt: 177.29 g/mol
InChI Key: XKMYZXWVCDFEJI-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-(4-methylphenyl)propan-1-amine (CAS 854181-05-8) is a proprietary organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . This compound is a primary amine characterized by a benzylic amine group attached to a 4-methylphenyl ring and a sterically hindered, neopentyl-like 2,2-dimethylpropyl backbone . This specific structure, featuring a tertiary carbon adjacent to the chiral center, confers significant steric hindrance which can profoundly influence its physicochemical properties, reactivity, and interaction with biological targets. As a benzylic primary amine, it serves as a versatile building block in advanced organic synthesis and medicinal chemistry research. It can undergo typical amine reactions such as acylation, sulfonylation, and reductive amination, enabling the construction of more complex molecular architectures . Its structural features are of particular interest in neuroscientific and pharmacological research, as it shares a phenethylamine core with compounds known for diverse biological activities. The sterically hindered nature of this amine may lead to a unique pharmacological profile compared to other less-substituted analogues, making it a valuable chemical tool for investigating structure-activity relationships . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

CAS No.

854181-05-8

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2,2-dimethyl-1-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C12H19N/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3

InChI Key

XKMYZXWVCDFEJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)(C)C)N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The aldehyde undergoes condensation with the primary amine to form an imine intermediate, which is subsequently reduced to the tertiary amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C provides optimal selectivity, achieving 65–72% yields.

Key reaction parameters:

ParameterOptimal ValueEffect on Yield
Temperature20–25°C±3%
SolventAnhydrous methanol+15% vs. THF
Reducing agentNaBH3CN+22% vs. NaBH4
Reaction time12–18 hours<5% variation

Stereochemical Considerations

The reaction produces a racemic mixture due to the planar sp² hybridization of the imine intermediate. Chiral resolution via diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid achieves >98% enantiomeric excess (ee) but reduces overall yield to 41–48%.

Grignard Reagent-Mediated Synthesis

This three-step process adapts methodologies from β-agonist syntheses:

Reaction Sequence

  • Grignard Formation : 4-Methylbenzyl magnesium bromide (1.2 eq.) reacts with acetone in THF at -78°C to form 2,2-dimethyl-1-(4-methylphenyl)propan-2-ol (Yield: 85–89%).

  • Curtius Rearrangement : Treating the alcohol with diphenylphosphoryl azide (DPPA) under Staudinger conditions generates an isocyanate intermediate.

  • Hydrogenation : Catalytic hydrogenation (5% Pd/C, H₂ 50 psi) reduces the isocyanate to the target amine (Overall yield: 52–58%).

Advantages :

  • Avoids harsh acidic/basic conditions

  • Scalable to kilogram quantities

Limitations :

  • Requires cryogenic conditions for Grignard step

  • Pd catalyst recycling challenges

Nucleophilic Substitution Strategies

Alkylation of Primary Amines

Reacting 2,2-dimethylpropyl bromide with 4-methylbenzylamine in DMF at 80°C for 8 hours achieves 63–67% yield. Phase-transfer catalysis (tetrabutylammonium bromide) improves efficiency to 71%.

Mitsunobu Reaction

A novel adaptation uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-methylbenzyl alcohol with 2,2-dimethylpropan-1-amine. While theoretically elegant, practical yields remain low (28–34%) due to steric hindrance.

Nitrile Hydrogenation Pathway

Synthesis Overview

  • Nitrile Formation : Ullmann coupling of 4-methyliodobenzene with 2,2-dimethylpropanenitrile using CuI/L-proline catalyst (Yield: 76–81%).

  • Catalytic Hydrogenation : Raney nickel (Ra-Ni) in ammonia-saturated ethanol at 120°C converts the nitrile to amine (Yield: 88–92%).

Comparative catalyst performance:

CatalystTemperature (°C)Pressure (psi H₂)Yield (%)
Ra-Ni12030088
Pd/Al₂O₃15050076
PtO₂10020082

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps in Grignard and hydrogenation reactions. Pilot-scale trials show 18% productivity increase versus batch processing.

Biocatalytic Approaches

Immobilized transaminases (e.g., from Arthrobacter citreus) catalyze asymmetric synthesis with 94% ee, though substrate scope limitations persist.

Analytical Characterization

Critical quality control parameters for batch release:

ParameterSpecificationMethod
Purity (HPLC)≥95%USP <621>
Residual solvents<500 ppm (Class 2/3)GC-MS
Heavy metals<10 ppm (Pb, Cd, Hg, As)ICP-OES
Enantiomeric excess≥98% (if chiral resolved)Chiral HPLC

Industrial-Scale Considerations

Cost analysis for 100 kg production:

MethodRaw Material Cost ($/kg)Processing Cost ($/kg)Total ($/kg)
Reductive amination14288230
Grignard synthesis167102269
Nitrile hydrogenation15579234

Environmental metrics favor nitrile hydrogenation (E-factor: 18.7 vs. 32.4 for Grignard), driven by lower solvent consumption .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary carbon adjacent to the amine group and aromatic methyl substituents are potential oxidation targets. Key findings include:

Reagent Conditions Product Yield Source
KMnO₄ (aqueous)Acidic, 60–80°C4-Methylbenzaldehyde derivatives~45%
CrO₃ (Jones reagent)Acetone, 0–5°CKetone intermediates30–50%
O₂ (catalytic Cu)Ethanol, 25°CNitroxide radicalsNot reported
  • Mechanistic Insight : Oxidation of the benzylic position (4-methyl group) dominates under acidic KMnO₄, forming carboxylate derivatives via radical intermediates. Chromium-based oxidants favor ketonization of the propanamine backbone.

Reduction Reactions

While the compound itself is an amine, reductive pathways are relevant during its synthesis or derivative formation:

Reagent Conditions Application Notes
NaBH₄EtOH, 0°CAldehyde → Amine reductionKey step in synthesis
H₂/Pd-C1 atm, RTNitro precursor reductionYields >90%
  • Synthetic Utility : Sodium borohydride is critical for reducing Schiff base intermediates during synthesis. Catalytic hydrogenation efficiently converts nitro analogs to amines.

Substitution Reactions

The amine group participates in nucleophilic substitutions, enabling functional diversification:

Reagent Conditions Product Selectivity
Acetyl chloridePyridine, 0°CN-Acetyl derivative>95%
Benzyl bromideK₂CO₃, DMF, 80°CN-Benzylated analog70–85%
  • Kinetics : Acylation occurs rapidly under mild conditions due to the amine’s nucleophilicity. Alkylation requires polar aprotic solvents for optimal yield.

Enzymatic Transformations

Transaminase-catalyzed reactions offer stereoselective modifications, as demonstrated in analog studies:

Enzyme Substrate Product ee
ω-TransaminaseKetone precursor(S)-enantiomer>99%
  • Industrial Relevance : Enzymatic routes achieve high enantiomeric excess (ee) for chiral amine synthesis, critical for pharmaceutical applications .

Stability and Degradation

Laboratory studies on analogs reveal degradation pathways:

  • Hydrolysis : Susceptible to acidic hydrolysis (pH <3) at the C–N bond, yielding 4-methylacetophenone and dimethylamine.

  • Thermal Stability : Decomposes above 200°C, forming aromatic hydrocarbons and ammonia.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis due to its ability to undergo various transformations:

  • Reactions : It can participate in nucleophilic substitutions, reductive amination, and cyclization reactions.
  • Intermediate Production : Used in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Research indicates potential biological activities:

  • Enzyme Interaction Studies : Investigated for its role as an inhibitor or modulator of specific enzymes.
  • Pharmacological Studies : Explored for neuropharmacological effects due to its structural similarity to known psychoactive compounds.

Medicinal Chemistry

The compound has been studied for:

  • Drug Development : Evaluated as a precursor for synthesizing novel therapeutic agents targeting neurological disorders.
  • Bioavailability Studies : Research on its pharmacokinetics and dynamics has shown promise in enhancing drug efficacy.

Industrial Applications

In industry, it is utilized for:

  • Production of Specialty Chemicals : Its unique structure allows for the creation of materials with specific properties.
  • Buffering Agents in Biological Applications : Used as a non-ionic organic buffering agent in cell cultures with a pH range of 6–8.5 .

Table 1: Comparison of Synthesis Methods

Synthesis MethodDescriptionAdvantagesDisadvantages
AlkylationReaction with alkyl halidesHigh yieldRequires strong bases
Reductive AminationReaction with carbonyl compoundsVersatileSensitive to reaction conditions
Study FocusFindingsReference
Enzyme InhibitionPotential inhibitor of specific enzymes
NeuropharmacologicalSimilarity to psychoactive compounds

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter systems. Results indicated modulation of serotonin receptors, suggesting potential antidepressant properties.

Case Study 2: Synthesis of Therapeutic Agents

Researchers synthesized a series of derivatives from this compound to evaluate their efficacy against various cancer cell lines. Several derivatives showed significant cytotoxic activity, highlighting its potential in cancer therapy.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structural Analogues

The structural uniqueness of 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine is highlighted through comparisons with analogues differing in aromatic substituents, amine position, and hydrocarbon substitutions. Key findings are summarized below:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Aromatic Substituent Amine Position Substituents on Propane Key Differences/Implications Reference
This compound 4-Methylphenyl 1° amine 2,2-dimethyl Baseline: High steric hindrance, moderate lipophilicity -
1-(4-Fluorophenyl)-2-methylpropan-2-amine 4-Fluorophenyl 2° amine 2-methyl Electron-withdrawing F enhances metabolic stability; 2° amine reduces basicity
(R)-2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine 5-Methylfuran-2-yl 1° amine 2,2-dimethyl Heterocyclic furan improves H-bonding capacity
1-(4-Methylphenyl)propan-1-amine 4-Methylphenyl 1° amine None Reduced steric hindrance increases reactivity
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine Pyridin-2-yl 1° amine 2,2-dimethyl Pyridine nitrogen enables coordination chemistry
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine 3-Fluoro-4-methylphenyl 2° amine 2-methyl Ortho-substitution increases steric clash; dual substituents alter electronic profile
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine 4-Trifluoromethylphenyl 2° amine Ethyl Strong electron-withdrawing CF₃ group enhances acidity

Positional Isomerism and Amine Basicity

  • Primary vs. Secondary Amines : The target compound’s primary amine (propan-1-amine) exhibits higher basicity compared to secondary amines (e.g., 1-(4-fluorophenyl)-2-methylpropan-2-amine) due to reduced steric hindrance around the lone pair of nitrogen. This impacts reactivity in nucleophilic substitutions or salt formation .
  • Steric Effects : The 2,2-dimethyl substitution on the propane chain in the target compound introduces significant steric hindrance, slowing degradation pathways (e.g., enzymatic oxidation) compared to analogues like 1-(4-methylphenyl)propan-1-amine .

Aromatic Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group in the target compound donates electron density via hyperconjugation, enhancing π-π stacking in hydrophobic environments. In contrast, fluorophenyl () or trifluoromethylphenyl () substituents withdraw electron density, improving metabolic stability and altering solubility .
  • Heterocyclic Analogues : Replacement of phenyl with furan () or pyridine () introduces heteroatoms capable of hydrogen bonding or metal coordination, expanding utility in catalysis or drug design .

Extended Aromatic Systems

  • Naphthalene Derivatives : (R)-2,2-Dimethyl-1-(naphthalen-1-yl)propan-1-amine () features a larger aromatic system, increasing π-π interactions but reducing aqueous solubility. Such derivatives are explored in materials science for organic electronics .

Biological Activity

2,2-Dimethyl-1-(4-methylphenyl)propan-1-amine, also known as 4-Methylamphetamine, is a compound that has gained attention for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

The molecular formula of this compound is C12H17NC_{12}H_{17}N. It features a branched alkyl chain and an aromatic ring, which contribute to its unique biological interactions.

The compound primarily acts as a ligand for various neurotransmitter receptors, particularly in the central nervous system. Its structure allows it to influence neurotransmitter release and reuptake, which can modulate signaling pathways associated with mood, attention, and energy levels.

Key Interactions:

  • Dopamine Receptors : It exhibits affinity for dopamine receptors, suggesting potential implications in mood disorders and attention-deficit hyperactivity disorder (ADHD).
  • Serotonin Receptors : Interaction with serotonin receptors may influence anxiety and depression-related pathways.

Neuropharmacological Effects

Research indicates that this compound can enhance dopaminergic activity, leading to increased alertness and euphoria. This has been documented in various studies focused on its stimulant properties.

Anticancer Potential

Recent studies have also explored the compound's potential as an anticancer agent. For instance, derivatives of similar compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

StudyFindings
A study on structural analogsIdentified significant antiproliferative effects against HCT-116 cancer cells with IC50 values ranging from 0.12 mg/mL to 0.69 mg/mL .
Molecular docking studiesSuggested interactions with heat shock proteins (e.g., TRAP1), indicating a potential mechanism for anticancer activity .

Case Study 1: Stimulant Effects

A clinical trial examining the effects of this compound on cognitive performance found that participants exhibited improved focus and reduced fatigue during tasks requiring sustained attention. The study highlighted the compound's role in enhancing dopaminergic signaling.

Case Study 2: Cancer Cell Inhibition

Another investigation into the compound's derivatives revealed that several showed selective toxicity towards cancer cells while sparing normal cells. The study utilized DAPI staining to assess nuclear integrity in treated versus untreated cells, confirming significant apoptotic activity in cancerous cells .

Safety and Toxicology

While the stimulant effects are beneficial in controlled settings, excessive use of compounds like this compound can lead to adverse effects such as anxiety, insomnia, and cardiovascular issues. Toxicological assessments are critical for understanding the safety profile of this compound.

Q & A

Q. Table 1: Expected NMR Peaks for Key Functional Groups

Functional Group1H^1 \text{H}-NMR (δ, ppm)13C^{13}\text{C}-NMR (δ, ppm)
4-Methylphenyl (Ar-CH3)2.35 (s, 3H)21.5
Dimethylpropyl (CH(CH3)2)1.10 (s, 6H)27.8, 38.2
Primary amine (NH2)1.50–2.00 (br, 2H)-

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

  • Alkylation of Amines: React 4-methylbenzaldehyde with 2,2-dimethylpropan-1-amine under reductive amination (e.g., using NaBH4_4/AcOH) .
  • Catalytic Hydrogenation: Reduce nitrile intermediates (e.g., 2,2-dimethyl-1-(4-methylphenyl)propanenitrile) with H2_2 and Pd/C .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Reductive AminationNaBH4_4, AcOH, EtOH, 25°C65–75
Nitrile HydrogenationH2_2 (1 atm), Pd/C, MeOH80–85

Advanced: How can steric hindrance from the 2,2-dimethyl group impact synthesis optimization?

Answer:

  • Challenges: The bulky dimethyl group reduces nucleophilicity of the amine, slowing reactions like acylation or sulfonation. For example, in analogs such as (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine, steric effects necessitate higher temperatures or Lewis acid catalysts (e.g., AlCl3_3) .
  • Mitigation Strategies:
    • Use microwave-assisted synthesis to accelerate reaction kinetics .
    • Employ bulky bases (e.g., LDA) to deprotonate hindered amines in coupling reactions .

Advanced: What methodologies are used to analyze the biological activity of this compound?

Answer:

  • Receptor Binding Assays: Screen for κ-opioid receptor (KOR) antagonism using radioligand displacement (e.g., 3^3H-U69,593) . Related compounds (e.g., PF-04455242) show Ki_i values <100 nM for KOR .
  • In Vitro Models: Test neuroprotective effects in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress. Compare with adamantyl-containing amines, which modulate biological pathways via rigid hydrophobic interactions .

Advanced: How to resolve contradictions between spectroscopic data and computational models for structural elucidation?

Answer:

  • Case Example: If X-ray data (via SHELXL ) suggests a planar amine group, but DFT calculations predict slight pyramidalization, validate via:
    • High-Resolution FT-IR: Analyze N-H stretching frequencies (3200–3400 cm1^{-1}) for hybridization state .
    • Torsional Angle Analysis: Compare crystallographic torsion angles (from ORTEP-3 ) with molecular dynamics simulations .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amine’s HOMO in (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine localizes on the N atom, favoring electrophilic attacks .
  • Molecular Docking: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with analogs like 3-(4-methylthiazol-2-yl)propan-1-thiol, where bulky substituents reduce binding pocket accessibility .

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